molecular formula C12H7N3O2S2 B503366 2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzothiazole CAS No. 146724-09-6

2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzothiazole

Cat. No.: B503366
CAS No.: 146724-09-6
M. Wt: 289.3g/mol
InChI Key: PBCTUBOKJZTANL-UHFFFAOYSA-N
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Description

2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzothiazole is a useful research compound. Its molecular formula is C12H7N3O2S2 and its molecular weight is 289.3g/mol. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Potential and Anticancer Applications

Benzothiazole derivatives are recognized for their extensive pharmaceutical applications, exhibiting a broad spectrum of biological activities. These activities include antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Specifically, 2-arylbenzothiazoles have shown promise as potential antitumor agents. The structural simplicity and synthetic accessibility of benzothiazoles have facilitated the development of chemical libraries, contributing to new chemical entity discoveries. This versatility is indicative of benzothiazole's increasing importance in drug discovery, especially for cancer treatment (Kamal, Hussaini, & Malik, 2015).

Chemistry and Properties

The variability in chemistry and properties of benzothiazole derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, is fascinating. These compounds are versatile in their applications due to their preparation procedures, properties, and complex compounds. Their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity have been extensively reviewed, showcasing their broad utility in scientific research (Boča, Jameson, & Linert, 2011).

Structural Modifications for Chemotherapeutics

Recent advancements have focused on structural modifications of benzothiazoles and their conjugate systems to develop new antitumor agents. These modifications enhance the pharmacological profile of benzothiazoles, making them potential candidates for cancer chemotherapy. Despite their promising anticancer activity, further characterization of their toxicity is necessary for safe clinical usage (Ahmed et al., 2012).

Antimicrobial and Antiviral Agents

Benzothiazole moieties and their derivatives have been identified as effective antimicrobial and antiviral agents. Their diverse mode of actions against microorganisms or viruses suggests them as active candidates for new antimicrobial or antiviral drug development. These derivatives have shown potential against severe causative agents like SARS-CoV-2, which causes COVID-19, urging further investigation into their capacities (Elamin, Salman, & Abdallah, 2020).

Antioxidant Capacity and Biological Importance

The antioxidant capacity and biological importance of benzothiazole derivatives, such as 1,4-benzothiazine azole derivatives, have been reviewed for their antifungal and immunomodulating activities. These derivatives have shown potential in vivo activity through direct antifungal effects and the improvement of protective immune responses, highlighting the significant increase in efficacy (Schiaffella & Vecchiarelli, 2001).

Properties

IUPAC Name

2-(5-nitropyridin-2-yl)sulfanyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O2S2/c16-15(17)8-5-6-11(13-7-8)19-12-14-9-3-1-2-4-10(9)18-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCTUBOKJZTANL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=NC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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